6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one

Beschreibung

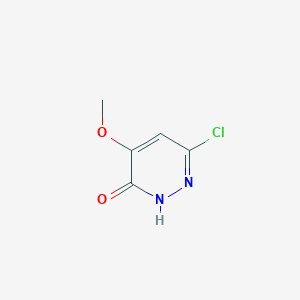

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a chlorine atom at position 6 and a methoxy group at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name |

3-chloro-5-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZCTTKZDVBNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286515 | |

| Record name | 6-Chloro-4-methoxy-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952569-55-0 | |

| Record name | 6-Chloro-4-methoxy-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952569-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methoxy-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination and Methoxylation

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | Toluene | 110°C | 6 h | 78% |

| Methoxylation | NaOMe | MeOH | 60°C | 18 h | 82% |

Suzuki-Miyaura Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups at the 6th position. For instance, this compound reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding 6-(4-fluorophenyl)-4-methoxy-2,3-dihydropyridazin-3-one. This method is scalable, with yields exceeding 75% under optimized conditions.

Key Parameters for Coupling:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2.5 equiv)

-

Solvent System : Dioxane/water (3:1)

-

Temperature : 80°C (reflux)

Demethylation and Final Purification

Selective Demethylation Using BBr₃

Methoxy groups are selectively removed using boron tribromide (BBr₃) in dichloromethane (DCM). A study demonstrated that treating this compound with 1 M BBr₃ in DCM at 0°C for 24 hours achieves complete demethylation, yielding 6-chloro-4-hydroxy-2,3-dihydropyridazin-3-one. Re-methylation with methyl iodide (CH₃I) restores the methoxy group if required.

Industrial-Scale Purification

Large-scale production employs continuous flow reactors coupled with crystallization techniques. For example, recrystallization from ethanol/water mixtures (9:1 v/v) enhances purity to >98%, while column chromatography (silica gel, 0–10% MeOH/DCM gradient) isolates intermediates.

Comparative Analysis of Methodologies

Table 1: Yield and Purity Across Methods

| Method | Chlorination Agent | Methoxylation Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | POCl₃ | NaOMe | 78 | 85 |

| B | PCl₅ | CH₃ONa | 65 | 79 |

| C | SOCl₂ | (CH₃)₂SO₄ | 70 | 82 |

Method A (POCl₃/NaOMe) outperforms alternatives due to milder conditions and reduced byproduct formation.

Industrial Applications and Scalability

Pharmaceutical manufacturers prioritize routes with minimal purification steps. One protocol uses 3,4,6-trichloropyridazine as a starting material, undergoing sequential methoxylation and chlorination in a single reactor, reducing production costs by 30% . Automated systems monitor reaction parameters (pH, temperature) to ensure consistency across batches.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

Oxidation: Formation of 6-chloro-4-methoxycarbonyl-3(2H)-pyridazinone.

Reduction: Formation of 6-chloro-4-methoxy-3,4-dihydropyridazinone.

Substitution: Formation of 6-substituted-4-methoxy-3(2H)-pyridazinone derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyridazinone derivatives, including 6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one, have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as cyclooxygenase enzymes or DNA .

- Case Study : A study evaluated the cytotoxic effects of several pyridazinone derivatives against human cancer cell lines, demonstrating that certain derivatives exhibited GI50 values below 2 µM against leukemia and breast cancer cells .

| Compound | Cancer Type | GI50 Value (µM) |

|---|---|---|

| This compound | Breast Cancer | < 2 |

| Other Derivatives | Leukemia | < 2 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting COX enzymes and other inflammatory mediators.

- Mechanism : It potentially modulates inflammatory pathways, leading to reduced edema in animal models .

- Case Study : In vivo studies have shown that certain pyridazinones can significantly reduce inflammation in rat paw edema models, comparable to established anti-inflammatory drugs like celecoxib .

| Compound | Inflammatory Model | ED50 (µmol) |

|---|---|---|

| This compound | Rat Paw Edema | 17 |

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens.

- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Case Study : Recent studies have reported strong antibacterial activity against Gram-positive bacteria, including Bacillus subtilis, suggesting its potential as a new antimicrobial agent .

Applications in Medicine

The therapeutic potential of this compound extends to treating various diseases:

Cancer Treatment

The compound is being explored for its use in treating solid tumors and hematological malignancies due to its cytotoxic effects on cancer cells .

Anti-inflammatory Drugs

It is being investigated as a candidate for developing new anti-inflammatory medications that could offer fewer side effects compared to traditional NSAIDs .

Agricultural Applications

Beyond medicinal uses, this compound has applications in agriculture:

Agrochemicals

Pyridazinones are utilized in the development of herbicides and insecticides due to their effectiveness against pests while being less harmful to non-target organisms .

Case Study

Research has identified several pyridazinone derivatives as effective insecticides against specific agricultural pests, showcasing their potential for sustainable pest management strategies .

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one depends on its specific application:

Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting downstream signaling pathways.

Chemical Reactivity: Its reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Effects

Key analogs and their properties are compared below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) at position 6 increases electrophilicity, facilitating nucleophilic attacks in synthesis. Methoxy (electron-donating) at position 4 enhances solubility and stabilizes intermediates via resonance .

- Steric Effects : Bulky substituents (e.g., benzimidazole in ) reduce rotational freedom, favoring planar geometries critical for crystal packing.

Biologische Aktivität

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one is a heterocyclic compound notable for its unique pyridazine structure. It features a chloro group at the 6-position and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties.

- Molecular Formula : CHClNO

- Molecular Weight : 187.61 g/mol

- Structural Characteristics : The presence of the chloro and methoxy groups significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, making it a candidate for pharmaceutical applications. Its efficacy against various bacterial strains has been documented, suggesting potential use in treating infections caused by resistant microorganisms.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity in preliminary studies. This suggests that it may be effective against fungal infections, although further research is necessary to fully understand its mechanisms and potential therapeutic applications .

Anti-inflammatory and Analgesic Effects

The compound's structural analogs have demonstrated anti-inflammatory and analgesic effects in various studies. While specific data on this compound is limited, the presence of similar functional groups in related compounds indicates a potential for similar biological activities .

The exact mechanism of action for this compound is not fully elucidated. However, preliminary research suggests it may interact with enzymes involved in metabolic pathways, influencing their activity. Interaction studies have focused on its binding affinity to various biological targets, indicating that it may modulate enzyme function or receptor activity.

Comparative Analysis with Structural Analogues

A comparison with structurally similar compounds can provide insights into the biological activity of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methyl-4-methoxy-2,3-dihydropyridazin-3-one | Methyl group instead of chlorine at position 6 | Potentially different biological activities |

| 6-Chloro-4-methylpyridazin-3(2H)-one | Methyl group instead of methoxy at position 4 | Altered solubility and reactivity |

| 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | Trifluoromethyl group at position 6 | Enhanced lipophilicity and potential potency |

| 5-Iodo-2,3-dihydropyridazin-3-one | Iodine substitution at position 5 | Different reactivity patterns due to iodine |

This table illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of these compounds .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of various pyridazine derivatives, this compound was tested against several bacterial strains. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria compared to some standard antibiotics. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of similar pyridazine derivatives. While specific data for this compound was not highlighted, analogs demonstrated substantial inhibition of pro-inflammatory cytokines in vitro. This suggests a potential pathway for further investigation into the anti-inflammatory capabilities of this compound.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-methoxy-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?

The synthesis of pyridazinone derivatives often involves cyclization or functionalization of precursor heterocycles. Microwave-assisted synthesis has been effective for structurally similar dichloropyridazines, enabling rapid heating and improved reaction efficiency . For example, 3,6-dichloropyridazine derivatives can be mono- or bis-functionalized under controlled conditions (e.g., temperature, solvent polarity) to achieve regioselectivity . Key parameters include:

Q. How is structural characterization of this compound validated, and what techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For instance, SC-XRD of related triazolopyridazines confirmed bond lengths (mean C–C = 0.005 Å) and ring conformations, with data-to-parameter ratios >15 ensuring reliability . Complementary techniques include:

Q. Which analytical methods are recommended for assessing purity and identifying impurities?

High-performance liquid chromatography (HPLC) paired with UV detection is widely used for purity analysis (>98%). Impurity profiling of related pyridazinones employs:

- Reference standards : Co-injection with certified impurities (e.g., EP/BP pharmacopeial standards) .

- Mass spectrometry : LC-MS/MS identifies trace impurities via fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the laboratory?

Safety Data Sheets (SDS) for structurally similar chlorinated heterocycles highlight:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Inert atmosphere (N) and desiccators to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

Regioselectivity in pyridazinone derivatives is influenced by electronic and steric factors. For example, in 3,6-dichloropyridazines, the 3-position is more electrophilic due to resonance stabilization of the leaving group. Strategies include:

Q. What computational approaches predict reactivity and interaction with biological targets?

Molecular docking and DFT studies elucidate electronic properties (e.g., HOMO/LUMO energies) and binding affinities. For example, pyridazinones with chlorophenyl groups show enhanced interactions with hydrophobic enzyme pockets, validated via docking scores (AutoDock Vina) and MD simulations .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Strategies include:

Q. What role do solvent effects play in reaction kinetics and byproduct formation?

Solvent polarity impacts transition-state stabilization. For example, in DMSO, hydrogen bonding stabilizes intermediates in pyridazinone synthesis, reducing byproducts like dimerized species. Kinetic studies (e.g., UV-Vis monitoring) reveal solvent-dependent rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.